An In-Depth Technical Guide to the Synthesis and Properties of 2,2'-Bioxirane
An In-Depth Technical Guide to the Synthesis and Properties of 2,2'-Bioxirane
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2,2'-Bioxirane, known commonly as diepoxybutane (DEB), is a bifunctional electrophile of significant interest in both industrial and biomedical research. Its structure, featuring two strained epoxide rings, imparts a high degree of reactivity, making it a potent crosslinking agent and a versatile chemical intermediate. However, this same reactivity is responsible for its genotoxic effects, as it is a critical metabolite of the industrial chemical 1,3-butadiene.[1][2] This guide provides a comprehensive overview of 2,2'-bioxirane, detailing its stereoisomeric forms, principal synthetic methodologies, physicochemical properties, and key applications. The narrative emphasizes the mechanistic rationale behind synthetic choices and the structure-activity relationships that govern its utility and toxicity.
Introduction and Structural Significance
2,2'-Bioxirane (C₄H₆O₂) is the IUPAC preferred name for the molecule also known as 1,2:3,4-diepoxybutane or butadiene diepoxide.[3][4][5] It exists as a colorless to light yellow liquid at room temperature and is miscible with water.[3][6][7] The molecule's core feature is the presence of two epoxide functional groups, which are three-membered cyclic ethers. The inherent ring strain of these epoxide moieties makes them highly susceptible to nucleophilic attack, leading to ring-opening reactions. This bifunctionality is the cornerstone of its primary application as a crosslinking agent for polymers and textiles.[3][8][9]
From a toxicological standpoint, 2,2'-bioxirane is the ultimate carcinogenic metabolite of 1,3-butadiene, a high-volume industrial chemical.[2] Its ability to alkylate DNA and form crosslinks is central to its mutagenic and carcinogenic properties, making its study critical for understanding the health risks associated with butadiene exposure.[2]
Stereoisomerism
The structure of 2,2'-bioxirane contains two stereogenic centers at the C2 and C2' positions. This gives rise to three distinct stereoisomers: a pair of enantiomers, (2R,2'R)- and (2S,2'S)-bioxirane, and an achiral meso-diastereomer, (2R,2'S)-bioxirane.[3][10] The specific stereoisomer can influence biological activity and the stereochemistry of resulting products.
Caption: Logical relationship of 2,2'-Bioxirane stereoisomers.
Synthesis Methodologies
The synthesis of 2,2'-bioxirane can be approached through several routes, primarily involving the oxidation of a C4 precursor. The choice of method often depends on the desired scale, stereochemical purity, and available starting materials.
Epoxidation of 1,3-Butadiene
The direct epoxidation of 1,3-butadiene is a common industrial approach. This reaction typically proceeds in a two-step manner where 1,3-butadiene is first oxidized to 3,4-epoxy-1-butene (butadiene monoxide), which is then further oxidized to 2,2'-bioxirane.
Reaction: CH₂=CH-CH=CH₂ + 2 [O] → O(CH₂)CH-CH(CH₂)O
Causality in Protocol Design:
-
Oxidizing Agent: Peroxy acids like peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA) are effective for this transformation. In industrial settings, catalysts are often employed with oxidants like hydrogen peroxide for improved safety and cost-effectiveness.
-
Reaction Control: The reaction is highly exothermic and must be carefully controlled to prevent runaway reactions and polymerization of the highly reactive epoxide product.[3][8] Temperature control is critical. The stepwise nature allows for the isolation of the intermediate, butadiene monoxide, if desired.
Caption: Synthetic workflow from 1,3-butadiene to 2,2'-bioxirane.
Alternative Laboratory Syntheses
For laboratory-scale or stereospecific synthesis, alternative methods are often preferred.
-
From 1,3-Butadiene Monoxide: Commercially available butadiene monoxide can be used as a starting material for the second epoxidation step, offering a more controlled entry point to the final product.[14]
-
From 1,4-Dichloro-2,3-butanediol: This method involves the base-induced double intramolecular cyclization (Williamson ether synthesis) of the corresponding dichlorodiol.[14] This approach can provide good stereochemical control if the starting diol is enantiomerically pure.
Experimental Protocol: Synthesis from 1,4-Dichloro-2,3-butanediol
-
Dissolution: Dissolve 1,4-dichloro-2,3-butanediol in a suitable solvent such as methanol or ethanol.
-
Base Addition: Cool the solution in an ice bath. Slowly add a strong base, such as sodium hydroxide or potassium hydroxide, portion-wise while monitoring the temperature. The base acts as a proton abstractor from the hydroxyl groups, initiating the cyclization.
-
Reaction: Allow the reaction to stir at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Neutralize any excess base with a dilute acid. Remove the solvent under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Dry the combined organic extracts over an anhydrous salt (e.g., MgSO₄), filter, and concentrate. The crude product is then purified by vacuum distillation to yield 2,2'-bioxirane.
Physicochemical and Spectroscopic Properties
The properties of 2,2'-bioxirane are dictated by its small, polar, and highly strained structure. It is a flammable and combustible liquid.[4][15]
Tabulated Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆O₂ | [3][4][5] |
| Molar Mass | 86.09 g/mol | [3][4] |
| Appearance | Colorless to light yellow liquid | [4][7][9] |
| Density | 1.113 g/cm³ (at 18-25 °C) | [3][7] |
| Melting Point | 2-4 °C (36-39 °F) | [3][7] |
| Boiling Point | 138 °C (280 °F) at 760 mmHg | [3][6] |
| Water Solubility | Miscible | [3][6] |
| Vapor Pressure | 3.9 mmHg at 20 °C | [6] |
| Flash Point | 45-46 °C (113-115 °F) | [3][16] |
| log Kow | -0.28 | [4][6] |
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum of 2,2'-bioxirane is characterized by the C-H stretching of the epoxide rings and the characteristic C-O-C asymmetric stretching of the oxirane ring. Data is available in the NIST Chemistry WebBook.[17]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry shows a molecular ion peak corresponding to its molar mass (86.09 g/mol ), along with characteristic fragmentation patterns resulting from the cleavage of the epoxide rings.[4][18][19]
Chemical Reactivity and Core Applications
The high reactivity of 2,2'-bioxirane is its most defining chemical feature. The two epoxide rings are potent electrophiles, readily undergoing ring-opening reactions with a wide variety of nucleophiles, including water, alcohols, amines, and thiols.[8] This reactivity can also lead to polymerization, which can be violent if not controlled, especially in the presence of catalysts or heat.[3][8]
Application as a Crosslinking Agent
The primary industrial use of 2,2'-bioxirane is as a crosslinking agent for polymers (e.g., resins) and textiles.[3][8][9] The bifunctional nature of the molecule allows it to form covalent bridges between two different polymer chains.
Mechanism of Action:
-
A nucleophilic group on a polymer chain (e.g., a hydroxyl or amine group) attacks one of the epoxide rings.
-
This results in a ring-opening reaction, forming a covalent bond between the polymer and the bioxirane molecule.
-
The second epoxide ring remains available to react with a nucleophilic group on an adjacent polymer chain.
-
This second reaction creates a stable ether or amine linkage, effectively "linking" the two polymer chains together.
This process transforms linear polymers into a three-dimensional network, significantly enhancing material properties such as strength, thermal stability, and chemical resistance.[20]
Caption: Workflow of polymer crosslinking using 2,2'-bioxirane.
Biomedical and Research Applications
-
Chemical Intermediate: 2,2'-Bioxirane serves as a precursor in the synthesis of pharmaceuticals and other specialty chemicals, such as erythritol.[4][6][9]
-
Fanconi Anemia Diagnosis: Due to its potent DNA crosslinking ability, 2,2'-bioxirane is used in the "DEB test" to diagnose Fanconi anemia, a genetic disorder characterized by chromosomal instability.[3][6] Cells from patients with this condition show a markedly increased rate of chromosomal breakage when exposed to DEB compared to healthy cells.
-
Toxicology Research: As a key metabolite of 1,3-butadiene, synthesized 2,2'-bioxirane is crucial for toxicological studies.[1] It is used to prepare analytical standards for quantifying DNA and protein adducts, which serve as biomarkers of exposure and effect.[1][2]
Safety and Handling
2,2'-Bioxirane is a hazardous substance that requires careful handling.[7]
-
Toxicity: It is highly toxic by inhalation and skin absorption and is a severe irritant to the skin, eyes, and respiratory tract.[8][9][15]
-
Carcinogenicity: It is classified as a probable human carcinogen (IARC Group 2A) and is reasonably anticipated to be a human carcinogen by the NTP.[4]
-
Flammability: It is a flammable liquid, and its vapors can form explosive mixtures with air.[3][16]
-
Reactivity: It can polymerize explosively when heated or in the presence of catalysts.[8]
All work with 2,2'-bioxirane must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
References
-
Diepoxybutane - Wikipedia. [Link]
-
Diepoxybutane | C4H6O2 | CID 11254 - PubChem - NIH. [Link]
-
RoC Profile: Diepoxybutane - National Toxicology Program. [Link]
-
Diepoxybutan - Wikipedia. [Link]
-
2,2'-Bioxirane - NIST WebBook. [Link]
-
Diepoxybutane - ChemBK. [Link]
-
2,2'-Bioxirane, (2S,2'S)- - NIST WebBook. [Link]
-
Synthesis and characterization of peptides containing a cyclic Val adduct of diepoxybutane, a possible biomarker of human exposure to butadiene - PubMed. [Link]
-
Synthesis, Characterization, and in Vitro Quantitation of N-7-Guanine Adducts of Diepoxybutane | Chemical Research in Toxicology. [Link]
-
Diepoxybutane - Hazardous Agents - Haz-Map. [Link]
-
2,2'-Bioxirane - NIST WebBook. [Link]
-
Chiroptical properties of 2,2'-bioxirane | Request PDF - ResearchGate. [Link]
-
2,2'-Bioxirane - NIST WebBook. [Link]
-
(2R,2'R)-2,2'-Bioxirane - PubChem. [Link]
-
rel-(2R,2′R)-2,2′-Bioxirane - CAS Common Chemistry. [Link]
-
Butadiene diepoxide - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]
-
1,3-Butadiene - NCBI. [Link]
-
1,3-butadiene - Organic Syntheses Procedure. [Link]
-
Arkema organic peroxides in crosslinking - RBH Ltd. [Link]
Sources
- 1. Synthesis and characterization of peptides containing a cyclic Val adduct of diepoxybutane, a possible biomarker of human exposure to butadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diepoxybutane - Wikipedia [en.wikipedia.org]
- 4. Diepoxybutane | C4H6O2 | CID 11254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,2'-Bioxirane [webbook.nist.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. chembk.com [chembk.com]
- 8. DIEPOXYBUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Diepoxybutane - Hazardous Agents | Haz-Map [haz-map.com]
- 10. researchgate.net [researchgate.net]
- 11. (2R,2'R)-2,2'-Bioxirane | C4H6O2 | CID 92270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2,2'-Bioxirane, (2S,2'S)- [webbook.nist.gov]
- 13. CAS Common Chemistry [commonchemistry.cas.org]
- 14. Diepoxybutan – Wikipedia [de.wikipedia.org]
- 15. D,L-1,2:3,4-DIEPOXYBUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. fishersci.com [fishersci.com]
- 17. 2,2'-Bioxirane [webbook.nist.gov]
- 18. 2,2'-Bioxirane [webbook.nist.gov]
- 19. spectrabase.com [spectrabase.com]
- 20. rbhltd.com [rbhltd.com]


